Fmoc-Gly-N(Hmb)-Gly-OH
Description
Contextualization within N-substituted Amino Acid Derivatives and Peptoids
The development and application of Fmoc-Gly-N(Hmb)-Gly-OH are best understood within the context of N-substituted amino acid derivatives, a class of molecules that includes the well-known peptoids.
Peptoids, or oligomers of N-substituted glycines, emerged in the early 1990s as a novel class of peptide mimics. stanford.edunih.gov The initial impetus for their development was the need for new molecular scaffolds for drug discovery. stanford.edunih.gov Unlike peptides, which are susceptible to proteolytic degradation in the body, peptoids exhibit enhanced stability, making them attractive candidates for therapeutic applications. stanford.edupnas.org This resistance to degradation stems from the relocation of the side chain from the α-carbon to the amide nitrogen. researchgate.net Over the years, research has expanded to explore the diverse applications of peptoids, including their use as antimicrobial agents and in the development of nanosheets that mimic antibody structures. frontiersin.orgresearchgate.net
The primary structural difference between peptides and N-substituted glycine (B1666218) oligomers, like peptoids, lies in the placement of the side chain. In peptides, the side chain is attached to the α-carbon, whereas in N-substituted oligomers, it is bonded to the amide nitrogen. researchgate.netnih.gov This seemingly subtle shift has profound consequences for the molecule's conformation. The absence of a hydrogen bond donor on the backbone nitrogen in N-substituted oligomers prevents the formation of traditional secondary structures like α-helices and β-sheets that are stabilized by hydrogen bonds. nih.govrsc.org
Despite this, N-substituted glycine oligomers can adopt stable, well-defined secondary structures, including helices. nih.govstanford.edu The formation of these structures is often driven by steric interactions between bulky side chains. pnas.orgstanford.edu For instance, the incorporation of chiral, bulky side chains can induce the formation of helical structures with a periodicity of approximately three residues per turn. pnas.orgtechnion.ac.il The resulting helices, often resembling a polyproline type I helix, are stabilized over a wide range of conditions. nih.govstanford.edu
N-substitution is a powerful tool for fine-tuning the physicochemical and biological properties of peptide analogs. rsc.orgnih.gov By modifying the backbone, researchers can enhance a peptide's stability, solubility, and bioavailability. researchgate.netnih.gov
One of the most significant advantages of N-substitution is the increased resistance to enzymatic degradation. researchgate.netnih.gov The altered backbone structure is no longer recognized by proteases, leading to a longer half-life in biological systems. stanford.edu Furthermore, N-substitution can modulate the hydrophobicity of a peptide, which can improve its ability to cross cell membranes. nih.govresearchgate.net This modification can also influence the peptide's secondary structure, which in turn affects its biological activity and receptor binding affinity. rsc.orgresearchgate.net For example, strategic N-methylation has been shown to enhance the antimicrobial activity of certain peptides. nih.gov
| Property | Effect of N-Substitution | Reference |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | researchgate.netnih.gov |
| Solubility | Can be increased, aiding in synthesis and purification. | rsc.orgresearchgate.net |
| Bioavailability | Can be improved due to enhanced stability and membrane permeability. | stanford.edunih.gov |
| Hydrophobicity | Can be modulated to optimize cell permeability. | nih.govresearchgate.net |
| Secondary Structure | Disrupts traditional hydrogen-bonded structures but can induce new, stable conformations. | rsc.orgresearchgate.net |
| Biological Activity | Can be enhanced or altered by influencing conformation and receptor binding. | nih.gov |
Evolution and Application of N-(2-hydroxy-4-methoxybenzyl) (Hmb) Protection in Synthetic Peptide Chemistry
The Hmb protecting group is a critical tool in modern peptide synthesis, particularly for sequences prone to aggregation. Its development was a direct response to the challenges posed by "difficult sequences" in SPPS.
Solid-phase peptide synthesis is a powerful technique for creating peptides, but it can be hindered by the aggregation of the growing peptide chain on the solid support. nih.gov This aggregation can lead to incomplete reactions, resulting in deletion impurities that are difficult to remove from the final product. nih.gov Backbone amide protection strategies were developed to address this issue. researchgate.net By temporarily modifying the backbone amide bonds, these strategies disrupt the intermolecular hydrogen bonding that leads to aggregation. researchgate.netnih.gov This improves the solubility of the peptide chain and allows for more efficient and complete coupling reactions. sigmaaldrich.com
The Hmb protecting group is a type of backbone protection that has proven particularly effective. nih.govsigmaaldrich.com The Hmb group is introduced onto the amide nitrogen of an amino acid residue, typically glycine, to create a building block like this compound. This building block is then incorporated into the peptide sequence during SPPS.
The Hmb group works by physically disrupting the formation of secondary structures that cause aggregation. sigmaaldrich.com The bulky benzyl (B1604629) group prevents the close association of peptide chains. Mechanistically, the Hmb group is stable during the Fmoc deprotection steps (typically with piperidine) used in SPPS but can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), at the end of the synthesis. nih.gov The hydroxyl group on the Hmb moiety can be acetylated to increase its stability to acid, allowing for the isolation of the Hmb-protected peptide for purification. The protecting group can then be removed to yield the final, unprotected peptide. sigmaaldrich.com
Significance of this compound as a Specialized Building Block in Contemporary Chemical Synthesis
This compound is a cornerstone building block in modern peptide synthesis, particularly within the Fmoc/tBu strategy. nih.gov Its importance lies in its design as a "difficult sequence"-disrupting agent. nih.gov The presence of the Hmb group on the nitrogen atom of the first glycine residue introduces a temporary modification to the peptide backbone. peptide.com This modification effectively prevents the peptide chain from participating in the intermolecular hydrogen bonding that leads to aggregation during synthesis. nih.govrsc.org
The compound is particularly valuable for incorporating the common Gly-Gly motif into peptide sequences, which is often problematic and can lead to aggregation. sigmaaldrich.com By utilizing this pre-formed dipeptide, chemists can streamline the synthesis process, leading to higher yields and purities of the final peptide product. chemimpex.compeptide.com The Hmb group is strategically designed to be labile to the final trifluoroacetic acid (TFA) cleavage step, which regenerates the native peptide backbone. peptide.comchempep.com This transient protection mechanism makes this compound a highly effective and versatile tool in the synthesis of complex peptide-based therapeutics and research agents. chemimpex.com
The synthesis of certain peptide sequences, often termed "difficult sequences," is notoriously challenging due to the propensity of the growing peptide chains to aggregate on the solid support. nih.govnih.gov This aggregation is primarily caused by the formation of stable intermolecular β-sheet-like structures, driven by hydrogen bonds between the amide backbones of different peptide chains. nih.govrsc.org Such aggregation can hinder the accessibility of the N-terminus of the growing peptide, leading to incomplete coupling and deprotection steps, which in turn results in truncated and deletion sequences in the crude product. peptide.comfrontiersin.org
The incorporation of this compound directly addresses this fundamental problem. The bulky Hmb group attached to the amide nitrogen physically disrupts the hydrogen-bonding network that is essential for the formation of these problematic secondary structures. peptide.comrsc.org By strategically inserting an Hmb-protected residue, such as in this dipeptide, approximately every six to seven residues, aggregation can be effectively prevented. chempep.compeptide.com This strategy has proven to be particularly effective in the synthesis of hydrophobic peptides, such as amyloid and transmembrane sequences, which are highly prone to aggregation. sigmaaldrich.comsigmaaldrich.com Research has shown that even a single incorporation of an Hmb-protected residue can significantly reduce truncation by-products. rsc.org
The table below summarizes key research findings on the application of Hmb-protection in overcoming difficult sequences:
| Research Finding | Impact on Difficult Sequence Synthesis | Reference(s) |
| Reduced Truncation | Incorporation of a single Hmb group within a purine-rich 10-mer PNA sequence reduced truncation from 40% to trace amounts. | rsc.org |
| Amyloid Peptide Synthesis | Hmb-protected amino acids were developed to improve the synthesis of difficult peptides like amyloid β that are prone to aggregation. | peptide.compeptide.com |
| Hydrophobic Peptides | (Hmb)Gly has particular applications in the synthesis of hydrophobic amyloid and transmembrane peptides that are difficult to prepare using conventional methods. | sigmaaldrich.comsigmaaldrich.com |
| General Strategy | Sheppard and colleagues proposed backbone protection with groups like Hmb as a general solution to the "difficult sequence" problem by preventing interchain association. | nih.govnih.gov |
The benefits of using Hmb-protected building blocks extend to the purification of the final product. In some cases, the Hmb group can be retained on the cleaved peptide, which can markedly improve the solubility of otherwise intractable sequences, facilitating their purification by HPLC. sigmaaldrich.comsigmaaldrich.com Following purification, the Hmb group can be removed to yield the native peptide. sigmaaldrich.com Furthermore, the use of Hmb-protected dipeptides has been shown to suppress the formation of aspartimide-related side products, a common issue in peptide synthesis involving aspartic acid residues. sigmaaldrich.comsigmaaldrich.com
The following table outlines the demonstrated improvements in synthetic efficiency and product quality attributed to the use of Hmb-protected building blocks:
| Improvement Area | Mechanism and Outcome | Reference(s) |
| Higher Purity & Yield | Prevents aggregation, leading to better and more predictable acylation and deprotection kinetics, resulting in higher purities and yields of crude products. | sigmaaldrich.comresearchgate.net |
| Improved Solubility | Retention of Hmb groups on cleaved peptides can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences, aiding in purification. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Suppression of Side Reactions | Use of an Hmb-protected derivative for the residue linked to the carboxyl group of Asp or Asn can suppress the formation of aspartimide and related by-products. | sigmaaldrich.comsigmaaldrich.com |
| Enhanced Reaction Rates | Utilizing dipeptides with backbone protection can lead to improved reaction rates and fewer impurities. | peptide.compeptide.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26N2O7 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H26N2O7/c1-35-17-11-10-16(24(30)13-17)12-23(26(32)33)29-25(31)14-28-27(34)36-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,13,22-23,30H,12,14-15H2,1H3,(H,28,34)(H,29,31)(H,32,33)/t23-/m0/s1 |
InChI Key |
HGJOCRVDNRTQME-QHCPKHFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Fmoc Gly N Hmb Gly Oh
General Synthetic Routes for N-Substituted Glycine (B1666218) Monomers and Derivatives
N-substituted glycine oligomers, also known as peptoids, are synthetic polymers that mimic the structure of peptides. nih.gov Unlike peptides, where side chains are attached to the α-carbon, peptoids have their side chains connected to the amide nitrogen atom. semanticscholar.org This structural modification grants them high resistance to proteolytic degradation. nih.govresearchgate.net The synthesis of N-substituted glycine monomers is a foundational step for creating more complex structures like Fmoc-Gly-N(Hmb)-Gly-OH.
A prevalent and efficient method for synthesizing N-substituted glycine derivatives is the "submonomer" approach, widely used in solid-phase peptoid synthesis. escholarship.org This strategy involves a two-step iterative cycle:
Acylation: The synthesis begins with the acylation of a resin-bound amine using a haloacetic acid, such as bromoacetic acid. semanticscholar.orgescholarship.org Reagents like N,N'-diisopropylcarbodiimide (DIC) are typically used to activate the carboxylic acid for this step. nih.govsemanticscholar.org The electron-withdrawing nature of the halogen makes the acylating agent more reactive. nih.gov
Displacement: The second step is a nucleophilic displacement reaction where the halogen (e.g., bromide) is displaced by a primary amine. semanticscholar.orgnih.gov This reaction introduces the desired side chain onto the glycine nitrogen.
This submonomer method is robust and allows for the incorporation of a vast diversity of chemical functionalities by simply varying the primary amine used in the displacement step. escholarship.orgsciforum.net Alternative N-alkylation strategies include the reductive amination of glyoxylic acid derivatives or the direct alkylation of glycine esters. ub.edumonash.edu
The Fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in peptide synthesis, particularly for the now-dominant Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. wikipedia.orgresearchgate.netnih.gov Its key advantage is its stability towards acids and its lability towards mild bases, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov This orthogonality allows for the selective deprotection of the N-terminal amine without cleaving the growing peptide from the acid-labile resin or removing acid-labile side-chain protecting groups. wikipedia.orgpeptide.com
The Fmoc group is typically introduced by reacting the amino group of an amino acid with an Fmoc-donating reagent under basic conditions. Common reagents for this purpose include:
9-fluorenylmethyl chloroformate (Fmoc-Cl) ub.edu
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) wikipedia.org
The reaction is often performed in an aqueous solvent mixture, such as aqueous sodium carbonate or bicarbonate mixed with dioxane, maintaining a basic pH. ub.eduwikipedia.org The choice of reagent is critical, as side reactions can occur. For instance, using Fmoc-Cl can sometimes lead to the formation of Fmoc-dipeptide impurities, while Fmoc-OSu has been associated with the formation of Fmoc-β-Ala-OH as a byproduct through a Lossen-type rearrangement. ub.edunih.gov
Optimized Procedures for the Laboratory Preparation of this compound
This compound is a specialized dipeptide derivative where the amide nitrogen of the second glycine residue is protected with a 2-hydroxy-4-methoxybenzyl (Hmb) group. researchgate.net This backbone protection strategy is employed to disrupt interchain hydrogen bonding, which can cause peptide aggregation during the synthesis of "difficult sequences," thereby improving solubility and final purity. sigmaaldrich.compeptide.com
The synthesis of this compound involves the creation of key intermediates. A plausible synthetic route begins with the preparation of N-(2-hydroxy-4-methoxybenzyl)glycine. This can be achieved through methods such as the reductive amination of glyoxylic acid with 2-amino-5-methoxybenzyl alcohol. Following the synthesis of this N-substituted glycine, the next step involves coupling it with an N-terminally protected glycine, typically Fmoc-Gly-OH. A final deprotection step on the carboxyl-terminal end would yield the target molecule.
Alternatively, a related compound, Fmoc-(FmocHmb)Gly-OH, is synthesized and used as a precursor where the Hmb hydroxyl group is also protected with an Fmoc group. sigmaaldrich.comthieme-connect.de The synthesis of these building blocks often requires multi-step procedures with careful purification of intermediates. ub.edu
Achieving high yield and purity in the synthesis of this compound and its incorporation into peptides requires careful selection of reagents and conditions.
Coupling Reactions: Standard peptide coupling reagents are used. For sterically hindered couplings, such as those involving N-substituted amino acids, more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be employed. nih.govub.edu For incorporating building blocks like Fmoc(Fmoc-Hmb)N-Gly-OH, its pentafluorophenyl (Pfp) ester derivative can be used with HOBt (Hydroxybenzotriazole) catalysis to ensure efficient coupling. thieme-connect.de
Fmoc Introduction: As mentioned, the introduction of the Fmoc group is typically performed using Fmoc-OSu or Fmoc-Cl in a biphasic system like dioxane/aqueous sodium carbonate. ub.edu The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). ub.edu
Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the final product and for quality control analysis of the Fmoc-amino acid building blocks to ensure high purity (>99%). nih.gov
Several side reactions can compromise the yield and purity of the final product. Specific strategies are employed to mitigate these issues.
Preventing Aspartimide Formation: The Hmb group is particularly effective at preventing a common side reaction known as aspartimide formation, which is highly problematic in sequences containing Asp-Gly motifs. researchgate.netpeptide.comresearchgate.net The bulky Hmb group on the amide backbone sterically hinders the cyclization reaction that leads to the aspartimide intermediate. researchgate.net
Avoiding Impurities during Fmoc Protection: To avoid the formation of Fmoc-dipeptide or Fmoc-β-Ala-OH impurities during the N-protection step, several strategies have been developed. These include the use of alternative acylating reagents, such as Fmoc-2-MBT, which reacts more slowly and cleanly than Fmoc-Cl or Fmoc-OSu. ub.edu Another proposed method is the intermediate silylation of the amino acid's carboxyl group with chlorotrimethylsilane (B32843) to prevent its unwanted activation and subsequent oligomerization. nih.gov
Minimizing Lactone Formation: A known side reaction for Hmb-protected amino acids is intramolecular cyclization to form a lactone during the coupling step, which terminates the chain. peptide.com This can be minimized by carefully selecting coupling conditions and reagents that favor the intermolecular peptide bond formation over the intramolecular cyclization.
By employing these optimized procedures and strategies, this compound can be synthesized with high purity, providing a valuable tool for chemists to successfully assemble complex and aggregation-prone peptides.
Scalable Synthetic Approaches for this compound
Considerations for Industrial and Large-Scale Production
The transition from laboratory-scale to industrial-scale peptide synthesis introduces significant challenges related to efficiency, cost-effectiveness, and product quality. While this compound is a valuable tool for overcoming specific synthetic hurdles, its application in large-scale production requires careful consideration of several factors.
Process Optimization and Control: On an industrial scale, every step of the SPPS process is optimized for robustness and reproducibility. acs.org The use of this compound fits within the established Fmoc/tBu SPPS strategy, which is the dominant method in industrial peptide production. acs.orgnih.gov Key process parameters include:
Solid Support: The choice of resin is critical. Acid-labile resins like 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin are commonly used for large-scale synthesis. google.com
Coupling Reactions: Acylation of the secondary amine of the Hmb-protected glycine residue can be sterically hindered. sigmaaldrich.comnih.gov Therefore, the selection of highly efficient coupling reagents (e.g., PyBOP®, HATU) and optimized reaction conditions (e.g., extended coupling times, elevated temperatures) is essential to ensure complete incorporation and avoid the formation of deletion impurities. sigmaaldrich.com
Impurity Profile: The quality of raw materials is paramount. Impurities in the Fmoc-amino acid building blocks, such as Fmoc-β-Ala-OH or dipeptide contaminants, can be incorporated into the growing peptide chain, leading to complex purification challenges. ub.educhimia.ch Utilizing high-purity this compound is crucial for a clean synthesis. ajpamc.comresearchgate.net The prevention of aspartimide formation, a common side reaction in sequences containing Asp-Gly, is another significant advantage of using backbone-protected dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a related compound, which underscores the value of this strategy. sigmaaldrich.comnih.gov
The following table summarizes the primary challenges in large-scale SPPS and the role of this compound in addressing them.
| Challenge in Large-Scale SPPS | Solution Provided by this compound | Research Finding |
| Peptide Aggregation | The Hmb group on the amide nitrogen disrupts backbone hydrogen bonding, preventing the formation of insoluble secondary structures. sigmaaldrich.comnih.gov | The Hmb moiety has been shown to facilitate the synthesis of aggregation-prone peptides like acyl carrier protein fragments. nih.gov |
| Low Yield & Purity | By mitigating aggregation, coupling and deprotection steps proceed more efficiently, resulting in a cleaner crude product with fewer deletion sequences. google.comsigmaaldrich.com | Use of backbone protection can significantly improve the quality of crude products, simplifying downstream purification. google.com |
| Difficult Sequences | Particularly effective for hydrophobic peptides and those with repeating glycine units (e.g., Gly-Gly motifs), which are notoriously difficult to synthesize. sigmaaldrich.comnih.gov | The related Fmoc-Gly-(Dmb)Gly-OH was essential for the synthesis of peptides related to nucleolin, which contain problematic Gly-Gly motifs. sigmaaldrich.com |
| High Downstream Costs | A purer crude product reduces the burden on preparative HPLC, lowering solvent consumption and increasing throughput. ajpamc.comrsc.org | Improving crude peptide purity by >15% through the use of purified amino acids significantly reduces the waste load on HPLC. ajpamc.com |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry, and peptide manufacturing in particular, is increasingly focused on adopting green chemistry principles to minimize its environmental impact. publish.csiro.au Solid-phase peptide synthesis is notorious for its high Process Mass Intensity (PMI), largely due to the vast quantities of solvents and reagents used for coupling, deprotection, and washing steps. rsc.org The synthesis of peptides using this compound is subject to these same concerns, and efforts are underway to develop more sustainable protocols.
Solvent Replacement: The most commonly used solvents in SPPS, N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), have been classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. publish.csiro.auresearchgate.net A major goal of green SPPS is to replace these with more environmentally benign alternatives. Research has identified several potential green solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and various binary mixtures like DMSO/ethyl acetate. acs.orgpublish.csiro.auresearchgate.net However, a key challenge is that solvent properties must be suitable for both swelling the resin support and facilitating the distinct mechanisms of the coupling and Fmoc-deprotection steps. acs.orgresearchgate.net
Alternative Deprotection Reagents: The standard reagent for Fmoc removal is a 20% solution of piperidine in DMF. mdpi.com Piperidine is a toxic and regulated substance. nih.gov Consequently, significant research has been directed toward finding effective, safer, and greener alternatives. Several secondary amines have been investigated, with 4-methylpiperidine (B120128) and pyrrolidine (B122466) emerging as promising candidates. acs.orgnih.gov Pyrrolidine, for instance, has been shown to enable efficient Fmoc removal in less polar, greener solvent systems where piperidine is ineffective. acs.orgresearchgate.net This expands the "solvent space" available for green SPPS. acs.orgresearchgate.net However, the choice of base can influence side reactions; for example, pyrrolidine was found to increase aspartimide and diketopiperazine formation in particularly susceptible sequences. acs.orgresearchgate.net
The table below contrasts traditional SPPS reagents with greener alternatives being explored.
| Synthesis Step | Traditional Reagent/Solvent | Green Alternative(s) | Key Considerations |
| Solvent | N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), γ-Valerolactone (GVL), Propylene Carbonate, Binary Mixtures (e.g., DMSO/EtOAc). publish.csiro.auresearchgate.net | Resin swelling, reagent solubility, compatibility with both coupling and deprotection steps. researchgate.net |
| Fmoc Deprotection | 20% Piperidine in DMF | 4-Methylpiperidine, Pyrrolidine, Piperazine, DBU. acs.orgnih.gov | Efficiency of Fmoc removal and dibenzofulvene (DBF) scavenging, potential for increased side reactions. acs.orgnih.gov |
Impact of Fmoc Gly N Hmb Gly Oh on Solid Phase Peptide Synthesis Spps Efficiency
Mechanistic Investigations of Amide Backbone Protection Effects on Peptide Assembly
A primary challenge in SPPS is the tendency of growing peptide chains to aggregate, particularly with hydrophobic sequences. This aggregation, driven by intermolecular hydrogen bonding between peptide backbones, can lead to incomplete reactions and difficult purifications. peptide.com The Hmb group on the amide nitrogen physically disrupts these hydrogen-bonding networks, thereby preventing the self-association of peptide chains. peptide.compeptide.com This disruption of secondary structure formation keeps the peptide chain more solvated and accessible for subsequent coupling and deprotection reactions. peptide.com
The introduction of an Hmb group can significantly improve the synthesis of "difficult" peptides, such as those containing aggregation-prone sequences. sigmaaldrich.comnih.gov By incorporating an Hmb moiety, the solubility of the peptide-resin conjugate is maintained, which is crucial for efficient synthesis. peptide.com Furthermore, the retention of the Hmb group on the cleaved peptide can also enhance the solubility of the final product, which is beneficial for purification and handling. sigmaaldrich.com
Table 1: Effect of Hmb Backbone Protection on Peptide Synthesis Outcomes
| Feature | Standard SPPS | SPPS with Hmb Protection |
| Peptide Aggregation | High, especially in hydrophobic sequences. | Significantly reduced due to disruption of interchain hydrogen bonding. peptide.com |
| Solubility of Peptide-Resin | Can decrease, leading to poor reaction kinetics. | Maintained or enhanced, facilitating efficient reactions. peptide.com |
| Crude Peptide Purity | Often lower due to deletion sequences and incomplete reactions. | Generally higher with fewer impurities. peptide.com |
| Overall Yield | Can be low for difficult sequences. | Improved, particularly for aggregation-prone peptides. nih.gov |
Sequences containing an aspartic acid (Asp) followed by a glycine (B1666218) (Gly) residue are notoriously prone to the formation of aspartimide, a cyclic imide side product. nih.govsemanticscholar.org This side reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) and can lead to a mixture of unwanted byproducts, including piperidide adducts and racemization of the aspartic acid residue. semanticscholar.org
The Hmb group on the glycine nitrogen physically blocks the nucleophilic attack of the amide nitrogen on the side-chain carbonyl of the preceding aspartic acid residue. This steric hindrance effectively prevents the cyclization reaction that leads to aspartimide formation. peptide.comresearchgate.net The use of pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a related backbone-protected unit, has become a standard method to incorporate Asp-Gly sequences while minimizing this side reaction. peptide.comiris-biotech.de While this section focuses on Hmb, the principle of backbone protection for suppressing aspartimide formation is well-established with both Hmb and Dmb (2,4-dimethoxybenzyl) groups. peptide.comresearchgate.net
Table 2: Comparison of Aspartimide Formation in Asp-Gly Sequences
| Synthesis Strategy | Aspartimide Formation Level | Key Mechanism |
| Standard Fmoc-SPPS | High, sequence-dependent. nih.gov | Base-catalyzed cyclization of the Asp side chain. semanticscholar.org |
| Hmb Backbone Protection | Significantly suppressed. peptide.comacs.org | Steric hindrance from the Hmb group prevents cyclization. peptide.com |
| Dmb Backbone Protection | Highly effective in suppression. iris-biotech.de | Similar steric blocking mechanism to Hmb. iris-biotech.de |
Kinetic and Thermodynamic Aspects of Coupling Reactions Involving Fmoc-Gly-N(Hmb)-Gly-OH
The acylation of the Hmb-protected secondary amine presents a steric challenge compared to a primary amine. The initial step involves the acylation of the hydroxyl group of the Hmb moiety to form a phenyl ester. This is followed by an intramolecular O→N acyl transfer to form the desired peptide bond. nih.govmerckmillipore.com The rate of this acyl transfer can be slow and variable depending on the amino acid being coupled. nih.gov
To overcome this, a variety of coupling reagents and protocols have been investigated. While standard reagents can be used, more potent activators are often preferred to ensure complete and efficient coupling. sigmaaldrich.com
Phosphonium and Aminium Salts: Reagents like HBTU, TBTU, HATU, and PyBOP are commonly used for peptide bond formation and have been shown to be effective for coupling to Hmb-protected amines. sigmaaldrich.comsigmaaldrich.com HATU and PyAOP are particularly efficient due to the formation of more reactive OAt esters. sigmaaldrich.compeptide.com
Carbodiimides: Reagents such as DCC and DIC are also used, often in the presence of an additive like HOBt to minimize racemization. peptide.com
Acid Fluorides: For particularly difficult couplings, the use of pre-formed amino acid fluorides can be effective. sigmaaldrich.com
Longer reaction times may also be necessary to allow for the complete O→N acyl transfer. sigmaaldrich.com The choice of solvent can also play a role, with less polar solvents sometimes favoring coupling reactions. researchgate.net
Table 3: Commonly Used Coupling Reagents for Hmb-Protected Residues
| Coupling Reagent Class | Examples | Reactivity | Notes |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU. sigmaaldrich.com | High | HATU is often considered one of the most efficient due to HOAt-mediated anchimeric assistance. sigmaaldrich.com |
| Phosphonium Salts | PyBOP, PyAOP. peptide.com | High | PyAOP is particularly effective for sterically hindered couplings. peptide.com |
| Carbodiimides | DCC, DIC. peptide.com | Moderate | Typically used with additives like HOBt to suppress racemization. peptide.com |
The presence of the bulky Hmb group can potentially influence the kinetics of the Fmoc deprotection step. The increased steric hindrance around the peptide backbone could, in principle, slow down the access of the deprotection base (e.g., piperidine) to the Fmoc group. However, the primary benefit of the Hmb group is the prevention of aggregation, which is a major cause of slow or incomplete deprotection. peptide.com By keeping the peptide chains solvated and accessible, the Hmb group generally leads to more predictable and efficient deprotection reactions. merckmillipore.com
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. acs.org The efficiency of this reaction is dependent on factors such as the base used, its concentration, and the solvent. researchgate.netnih.gov While standard 20% piperidine (B6355638) in DMF is commonly used, alternative bases like pyrrolidine (B122466) have been explored to expand the range of compatible solvents. acs.orgresearchgate.net The Hmb group itself is stable to the basic conditions of Fmoc removal and is typically cleaved during the final acidolytic cleavage of the peptide from the resin, for example, with trifluoroacetic acid (TFA). peptide.comnih.gov
Strategies for Incorporating this compound in Challenging Peptide Sequences
For maximum effectiveness in preventing aggregation, Hmb-protected derivatives should be strategically placed within a peptide sequence. It is recommended to incorporate an Hmb group at the beginning of or within a hydrophobic sequence. peptide.com A general guideline is to insert a backbone-protected residue every six to seven amino acids to effectively disrupt aggregation. peptide.com However, they should ideally be placed at least six residues away from proline, pseudoproline, or other N-methyl amino acids, as these residues already act as "helix breakers" and disrupt secondary structures. peptide.com
The use of pre-formed dipeptides like this compound is advantageous as it simplifies the incorporation of the Hmb group and avoids the potentially difficult on-resin modification steps. google.com This approach is particularly valuable for automated peptide synthesis, where robust and reliable protocols are essential. nih.gov
Synthesis of Hydrophobic and Sterically Hindered Peptide Segments
Hydrophobic and sterically hindered peptide sequences are notoriously difficult to synthesize using standard Fmoc-SPPS protocols. nih.gov These peptides have a strong tendency to aggregate on the solid support, burying reactive sites and preventing efficient coupling and deprotection steps. The Hmb protecting group was specifically developed to address these issues. nih.gov
By incorporating this compound, the peptide backbone is temporarily alkylated, which effectively disrupts the hydrogen bonding network responsible for aggregation. peptide.com This leads to improved solvation of the growing peptide chain and enhanced reaction kinetics. semanticscholar.orgproquest.com This strategy has been successfully employed in the synthesis of challenging peptides, such as amyloid β-peptides and hydrophobic transmembrane domains, which are otherwise prone to yielding low-purity products or failing altogether. peptide.comnih.gov While the Hmb group significantly improves synthesis outcomes, the acylation of the N-alkylated amine can sometimes be sterically hindered itself, occasionally requiring longer coupling times or more potent coupling reagents. sigmaaldrich.comnih.govslideshare.net
Application in Poly-Glycine and Repetitive Sequence Synthesis
Peptides containing poly-glycine stretches or other repetitive sequences often present significant synthetic challenges due to their propensity to form highly ordered, insoluble aggregates. The conformational flexibility of glycine allows for the formation of stable secondary structures that hinder the synthetic process.
The use of N-alkylated dipeptide units like this compound is an effective strategy to mitigate these problems. google.comgoogle.com Incorporating the Hmb group disrupts the uniform backbone structure, preventing aggregation and improving the yield and purity of the final peptide. google.com This approach has been noted as a potential method for synthesizing peptides like Bivalirudin, which contains a poly-glycine segment. google.comgoogle.com By strategically inserting the Hmb-protected dipeptide within the repetitive sequence, the synthesis can proceed more smoothly, leading to a higher quality crude product and simplifying subsequent purification. google.com
Comparative Analysis with Other Backbone Amide Protection Strategies
The Hmb group is part of a broader class of backbone amide protection strategies developed to overcome aggregation in SPPS. Its effectiveness is best understood through comparison with other common methods, such as the use of Dmb/Tmob derivatives and pseudoproline dipeptides.
Comparison with Dmb (2,4-dimethoxybenzyl) and Tmob (2,4,6-trimethoxybenzyl) Derivatives
The 2,4-dimethoxybenzyl (Dmb) and 2,4,6-trimethoxybenzyl (Tmob) groups are structural analogues of Hmb and function via the same mechanism of disrupting backbone hydrogen bonds. sigmaaldrich.com While all three are effective, there are key practical differences.
A significant drawback of Hmb-protected amino acids is their potential to form a cyclic lactone during the coupling step, which can reduce the yield of the desired peptide. peptide.compeptide.com The Dmb group, lacking the hydroxyl moiety, cannot form this side product. peptide.compeptide.com However, the absence of the hydroxyl group also makes the subsequent coupling onto the Dmb-protected secondary amine more difficult. peptide.compeptide.com To circumvent this, Dmb is almost exclusively incorporated via pre-formed dipeptide building blocks, such as Fmoc-Xaa-(Dmb)Gly-OH. peptide.compeptide.com Using these Dmb-dipeptides has been shown to result in improved reaction rates and higher yields. peptide.compeptide.com The Tmob group has been used similarly to prepare highly hydrophobic peptides. sigmaaldrich.commerckmillipore.com
Dmb and Hmb protection are also highly effective at preventing aspartimide formation, a common side reaction in sequences containing Asp-Gly. peptide.compeptide.com
| Feature | Fmoc-N(Hmb)-Glycine Derivatives | Fmoc-N(Dmb)/N(Tmob)-Glycine Derivatives |
| Mechanism | Backbone amide protection to disrupt H-bonding and prevent aggregation. peptide.com | Backbone amide protection to disrupt H-bonding and prevent aggregation. sigmaaldrich.com |
| Key Advantage | The 2-hydroxyl group facilitates the subsequent coupling step via an O→N acyl shift. peptide.com | Does not form cyclic lactone side products during coupling. peptide.compeptide.com |
| Key Limitation | Can form a yield-reducing cyclic lactone during activation/coupling. peptide.compeptide.com | Acylation of the secondary amine is sterically hindered and difficult; requires use as dipeptide. peptide.compeptide.com |
| Aspartimide Prevention | Effective. peptide.com | Highly effective, often used specifically for Asp-Gly sequences. peptide.compeptide.com |
| Common Application | Synthesis of difficult, hydrophobic, and repetitive sequences. peptide.comnih.govgoogle.com | Synthesis of difficult sequences; widely used to prevent aspartimide formation. semanticscholar.orgproquest.com |
Advantages and Limitations Compared to Pseudoproline Dipeptides
Pseudoproline dipeptides are another premier strategy for disrupting aggregation during SPPS. chempep.com They are formed by reversibly cyclizing a serine or threonine residue with an aldehyde or ketone, creating a proline-like "kink" in the peptide backbone that breaks up secondary structures. chempep.comluxembourg-bio.com
Both Hmb derivatives and pseudoprolines are powerful tools for improving synthetic efficiency. semanticscholar.orgproquest.com The primary advantage of the Hmb/Dmb strategy is its versatility. It can be applied to various amino acids, with a particular focus on glycine-containing sequences. merckmillipore.com In contrast, the application of pseudoproline dipeptides is restricted to sequences that contain serine or threonine. semanticscholar.orgproquest.commerckmillipore.com
However, a limitation of the Hmb approach can be the difficult coupling of the amino acid that follows the Hmb-modified residue. semanticscholar.orgproquest.com Pseudoproline dipeptides, once incorporated, generally allow for efficient continuation of the peptide chain synthesis. The choice between these strategies often depends on the specific amino acid sequence of the target peptide. For sequences lacking Ser or Thr at appropriate positions (ideally spaced every 5-6 residues), Hmb or Dmb protection provides an essential alternative for managing aggregation. semanticscholar.orgsigmaaldrich.com
| Feature | Fmoc-N(Hmb)-Glycine Derivatives | Pseudoproline Dipeptides |
| Mechanism | Introduces a bulky, temporary N-alkyl group to disrupt H-bonding. peptide.com | Creates a reversible, proline-like oxazolidine ring, inducing a "kink" in the backbone. chempep.com |
| Sequence Applicability | Broad; particularly useful for glycine-containing sequences. merckmillipore.com | Limited to sequences containing Serine or Threonine. semanticscholar.orgproquest.com |
| Primary Advantage | Versatility in application across different peptide sequences. merckmillipore.com | Highly effective at disrupting β-sheet formation and improving solvation. chempep.comluxembourg-bio.com |
| Primary Limitation | Coupling of the subsequent amino acid can be sterically hindered and slow. semanticscholar.orgproquest.com | Restricted to specific amino acid residues (Ser/Thr). semanticscholar.orgproquest.com |
| Overall Impact | Enhances yields and purity for difficult, hydrophobic, and repetitive peptides. semanticscholar.orgproquest.com | Significantly improves synthesis of long or aggregation-prone peptides containing Ser/Thr. chempep.com |
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-hydroxy-4-methoxybenzyl)glycylglycine |
| Hmb | 2-hydroxy-4-methoxybenzyl |
| Dmb | 2,4-dimethoxybenzyl |
| Tmob | 2,4,6-trimethoxybenzyl |
| Pseudoproline Dipeptide | Dipeptide containing an oxazolidine derivative of Serine or Threonine |
| TFA | Trifluoroacetic acid |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
Applications of Fmoc Gly N Hmb Gly Oh in Advanced Chemical Biology and Material Science
Design and Synthesis of Modified Peptides and Peptidomimetics
The unique structure of Fmoc-Gly-N(Hmb)-Gly-OH is particularly advantageous in the creation of custom peptides and peptidomimetics with tailored properties.
Scaffolding for Bioactive Peptide Analogs with Enhanced Stability
A primary challenge in the chemical synthesis of peptides, especially those containing hydrophobic or complex sequences, is the tendency of the growing peptide chains to aggregate on the solid-phase support. nih.govsigmaaldrich.comsigmaaldrich.com This aggregation, driven by intermolecular hydrogen bonding, can hinder subsequent coupling steps, leading to incomplete reactions and significantly lower yields of the desired product. nih.govpeptide.com
The Hmb group on the glycine (B1666218) backbone serves as a "backbone protection" strategy to overcome this obstacle. nih.govnih.gov By introducing a bulky substituent on the amide nitrogen, the Hmb group physically disrupts the hydrogen bonding patterns that lead to the formation of stable, undesirable secondary structures like β-sheets during synthesis. peptide.comrsc.org This disruption keeps the peptide chain more solvated and accessible, facilitating efficient and complete coupling reactions. lsu.edu Consequently, the use of building blocks like this compound enables the successful synthesis of "difficult" sequences that would otherwise be intractable. sigmaaldrich.comsigmaaldrich.compeptide.com
The Hmb group is designed to be temporary; it is typically cleaved from the peptide backbone during the final acidolysis step (e.g., with trifluoroacetic acid, TFA), which also releases the peptide from its solid support, yielding the native peptide sequence. peptide.combachem.com In this role, this compound acts as a crucial scaffold, ensuring the high-fidelity assembly of complex bioactive peptide analogs. Research has shown that retaining the Hmb group on cleaved peptide fragments can also significantly improve their solubility, which is beneficial for purification and handling. sigmaaldrich.comsigmaaldrich.com
| Peptide Characteristic | Challenge in Standard Fmoc-SPPS | Advantage Provided by Hmb Protection | Reference |
|---|---|---|---|
| Hydrophobic Sequences (e.g., Amyloid Peptides) | High tendency for interchain aggregation, leading to poor solvation and incomplete coupling. | Disrupts secondary structure formation, improving synthetic efficiency and crude product purity. | sigmaaldrich.comsigmaaldrich.compeptide.com |
| "Difficult" Sequences | Formation of stable secondary structures on the resin, blocking reactive sites. | Inhibits interchain hydrogen bonding, resulting in higher yields and easier purification. | nih.gov |
| Sequences containing Asp-Gly | Prone to aspartimide formation, a major side reaction that generates impurities. | The Hmb group on the glycine nitrogen sterically hinders the cyclization reaction, suppressing by-product formation. | sigmaaldrich.comsigmaaldrich.com |
| Protected Peptide Fragments | Poor solubility after cleavage from the resin, complicating purification and subsequent use in fragment ligation. | Retention of the Hmb group can greatly enhance the solubility of the protected peptide. | sigmaaldrich.comsigmaaldrich.com |
Preparation of Proteolytically Stable Peptide Mimetics for Research Applications
The therapeutic potential of many natural peptides is limited by their rapid degradation by endogenous proteases. nih.gov A key strategy to overcome this is the creation of peptidomimetics, which are analogs designed to mimic the structure and function of natural peptides while resisting enzymatic cleavage. nih.govfrontiersin.org
Modification of the peptide backbone, such as through N-alkylation, is a proven method for enhancing proteolytic stability because it alters the natural amide bond that proteases recognize. nih.gov The Hmb group in this compound represents a temporary N-alkylation. While it is typically removed after synthesis, its presence during the synthesis process is critical. Furthermore, the Hmb group can be chemically modified, for instance by acetylation of its hydroxyl group, which makes it stable to the standard TFA cleavage conditions. lsu.edusigmaaldrich.com This allows for the creation of a final peptide where the Hmb group is permanently retained on the backbone. sigmaaldrich.com The resulting N-substituted glycine residue is no longer a substrate for many proteases, effectively engineering a site of proteolytic resistance into the peptide. This makes the Hmb moiety a versatile tool for producing stable peptide mimetics for research applications. chemimpex.comnih.gov
Utility in Bioconjugation Methodologies for Research Probes
Bioconjugation, the process of linking a peptide to another biomolecule (like a protein, antibody, or nucleic acid) or a probe (like a fluorescent dye), is a cornerstone of modern chemical biology. chemimpex.com Achieving site-specificity in these conjugations is crucial for creating well-defined and functional research tools.
Facilitation of Site-Specific Peptide-Biomolecule Conjugation
The Hmb group has been ingeniously adapted to function as a "switchable" protecting group, which is highly valuable for site-specific modification strategies. researchgate.net One prominent application is in the protection of the cysteine (Cys) thiol side chain. A modified protecting group, Hmb(off/on), has been developed for this purpose. researchgate.net
In this system, a Cys residue protected with the Hmb(off) group is stable to the acidic conditions (TFA) used in the final cleavage step of SPPS. researchgate.net However, when the peptide is placed in a neutral aqueous buffer, the Hmb(off) group is cleanly converted to the acid-labile Hmb(on) form. researchgate.net This "switched" group can then be selectively removed with a mild acid treatment, exposing a free cysteine thiol at a specific, predetermined site on the peptide. researchgate.net This newly exposed, uniquely reactive handle can then be used for site-specific conjugation to another molecule, for instance, through Native Chemical Ligation (NCL) or maleimide (B117702) chemistry. researchgate.netrsc.org This switchable protection strategy, enabled by the Hmb scaffold, provides a sophisticated method for the precise construction of complex bioconjugates and research probes. chemimpex.comresearchgate.net
Contributions to Protein Engineering and Functional Biomaterial Development
The ability to chemically synthesize entire proteins opens up avenues for creating novel molecules with functions not found in nature. This is the realm of protein engineering and the development of advanced biomaterials. chemimpex.comnih.gov
Creation of Proteins with Enhanced or Novel Functionalities for Biotechnology Research
The total chemical synthesis of small- to medium-sized proteins is often accomplished by assembling smaller, protected peptide fragments via ligation techniques like NCL. nih.govresearchgate.net The success of this approach hinges on the ability to efficiently synthesize and purify these peptide fragments.
Exploration in Smart Materials and Stimuli-Responsive Systems
The exploration of this compound in the development of smart materials and stimuli-responsive systems is primarily centered on its role as a critical building block in solid-phase peptide synthesis (SPPS). Smart materials, by definition, are designed to respond to external stimuli, and peptides are excellent candidates for creating such materials due to their capacity for specific folding and self-assembly. nih.gov However, the synthesis of peptides prone to aggregation, often a prerequisite for self-assembly, presents a significant challenge.
The incorporation of the Hmb group on the peptide backbone, facilitated by using building blocks like this compound, effectively disrupts the inter- and intramolecular hydrogen bonding that leads to on-resin aggregation during synthesis. nih.govscience.gov This prevention of aggregation is crucial for the successful synthesis of "difficult" peptide sequences, which are often rich in hydrophobic residues or have a high propensity to form stable secondary structures. nih.govsigmaaldrich.com These are precisely the types of sequences that are often required for the construction of self-assembling peptide-based materials, such as hydrogels and nanofibers. frontiersin.orgnih.gov
While this compound is not typically a direct component of the final functional material, its use is instrumental in enabling the synthesis of the peptide components that are. For instance, peptide-based hydrogels can be designed to respond to various stimuli, including pH, temperature, and enzymes, leading to applications in drug delivery and tissue engineering. nih.govmdpi.comrsc.org The successful assembly of the peptide building blocks for these hydrogels is often made possible by overcoming synthetic challenges through the use of Hmb-protected amino acids. frontiersin.org
| Feature of Hmb-Modified Peptides | Relevance to Smart Materials | Research Findings |
| Aggregation Prevention | Enables synthesis of self-assembling peptide sequences. | Hmb protection inhibits interchain hydrogen bonding, preventing aggregation during SPPS of "difficult" sequences. nih.govscience.gov |
| Improved Solubility | Facilitates handling and purification of hydrophobic peptides. | Retention of Hmb groups on cleaved peptides can significantly improve the solubility of protected fragments and intractable sequences. sigmaaldrich.com |
| Access to Complex Sequences | Allows for the creation of peptides with specific folding and assembly properties. | The use of Hmb derivatives is effective in a wide range of difficult and aggregated peptides, including hydrophobic amyloid and transmembrane peptides. sigmaaldrich.com |
Role in Chemical Ligation and Fragment Condensation Techniques
The N-(Hmb) group plays a pivotal role in advanced peptide and protein synthesis strategies, particularly in chemical ligation and fragment condensation. These techniques involve the coupling of large, unprotected peptide fragments in solution, a powerful method for accessing proteins and other large biomolecules. The success of these strategies often hinges on the solubility and reactivity of the peptide fragments.
Furthermore, the Hmb group helps to prevent aggregation of peptide fragments in solution, another major obstacle in fragment condensation. ambeed.com By disrupting intermolecular hydrogen bonds, the Hmb group ensures that the reactive termini of the peptide fragments remain accessible for ligation.
A notable advancement in this area is the development of a switchable thiol protecting group, Hmboff/on, for use in NCL. nih.govfrontiersin.org This strategy utilizes a modified Hmb group on a cysteine residue. In its "off" state, the protecting group is stable to trifluoroacetic acid (TFA), a reagent commonly used in SPPS. frontiersin.org Upon treatment with a neutral aqueous buffer, the protecting group switches to its "on" state, becoming acid-labile. frontiersin.org This allows for the selective deprotection of the cysteine thiol for the ligation reaction, providing a sophisticated level of control over the synthesis process. This was demonstrated in the chemical synthesis of a segment of erythropoietin. nih.govfrontiersin.org
The use of Hmb-protected amino acids, such as this compound, is also crucial for preventing side reactions. For example, the incorporation of an Hmb group on the residue C-terminal to an aspartic acid can suppress the formation of aspartimide, a common and problematic side reaction in peptide synthesis. nih.govsigmaaldrich.com
| Application of N-(Hmb) Group | Advantage in Chemical Ligation | Example |
| Enhanced Solubility | Improves handling and reaction kinetics of large peptide fragments. | Retention of Hmb groups on cleaved peptides facilitates purification and subsequent ligation reactions. sigmaaldrich.comambeed.com |
| Aggregation Prevention | Increases the accessibility of reactive termini for ligation. | Hmb backbone protection prevents interchain association of peptide fragments in solution. ambeed.com |
| Side Reaction Suppression | Improves the purity and yield of the final ligation product. | Use of an Hmb-protected glycine C-terminal to Asp prevents aspartimide formation. nih.govsigmaaldrich.com |
| Switchable Protection | Allows for controlled and chemoselective ligation. | The Hmboff/on system enables selective deprotection of cysteine for Native Chemical Ligation. frontiersin.org |
Theoretical and Computational Studies of Fmoc Gly N Hmb Gly Oh and Derivatives
Molecular Dynamics Simulations and Conformational Analysis of N-Hmb Protected Peptides
The presence of the bulky Hmb group on the amide nitrogen atom of the peptide backbone introduces significant steric hindrance, which profoundly influences the accessible conformational space of the peptide. Molecular dynamics (MD) simulations and conformational analysis are powerful tools to explore these structural consequences. While specific MD studies on Fmoc-Gly-N(Hmb)-Gly-OH are not extensively documented in publicly available literature, the principles derived from studies of other N-substituted and aggregation-prone peptides can be applied.
The primary role of the Hmb group is to disrupt the regular hydrogen-bonding patterns that lead to the formation of secondary structures like β-sheets, which are often precursors to aggregation during solid-phase peptide synthesis (SPPS). By replacing a backbone amide proton, the Hmb group acts as a "hydrogen-bond breaker," effectively preventing the intermolecular interactions that drive the assembly of peptide chains into insoluble aggregates. This is particularly crucial during the synthesis of long or hydrophobic peptide sequences.
MD simulations of N-substituted peptides would likely reveal a more disordered ensemble of conformations compared to their unsubstituted counterparts. The rotational freedom around the N-Cα and Cα-C bonds (the dihedral angles φ and ψ) of the N(Hmb)-Gly residue would be significantly restricted. This steric hindrance would prevent the adoption of conformations typically associated with β-strands and α-helices. The resulting conformational landscape would be dominated by more extended or turn-like structures, which are less prone to aggregation.
Table 1: Predicted Conformational Effects of N-Hmb Substitution on a Dipeptide Backbone
| Conformational Parameter | Unsubstituted Gly-Gly | N-Hmb Substituted Gly-Gly | Rationale |
| Backbone Hydrogen Bonding | High potential for inter- and intramolecular H-bonds | Disrupted at the site of substitution | Hmb group replaces the amide proton, preventing hydrogen bond donation. |
| Propensity for β-sheet Formation | Moderate to high, depending on the sequence | Significantly reduced | Disruption of backbone hydrogen bonding patterns inhibits β-sheet formation and subsequent aggregation. |
| Conformational Flexibility | High, with access to a wide range of φ/ψ angles | Locally restricted at the N-Hmb residue | Steric clash between the Hmb group and adjacent residues limits rotational freedom. |
| Overall Structure | Prone to aggregation into ordered structures | Favors more disordered or turn-like conformations | The bulky Hmb group promotes conformations that are less likely to pack into stable aggregates. |
Quantum Chemical Calculations on Reaction Mechanisms and Intermediate Stabilities in Synthesis
The synthesis of peptides is a multi-step process involving the formation of amide bonds between amino acids. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms, identifying transition states, and determining the stability of intermediates. For a modified dipeptide like this compound, these calculations can provide insights into how the Hmb group influences the synthetic pathway.
The standard procedure for peptide bond formation involves the activation of the carboxylic acid of one amino acid and its subsequent reaction with the amine of another. nih.gov The presence of the N-Hmb group on the second glycine (B1666218) residue does not directly participate in the peptide bond formation between the two glycines. However, it can influence the reaction in several ways. Steric hindrance from the bulky Hmb group could potentially slow down the coupling reaction, requiring optimized coupling reagents or longer reaction times to achieve high yields.
A significant challenge in peptide synthesis is the occurrence of side reactions. One such side reaction relevant to Hmb-containing amino acids is the potential for intramolecular cyclization to form a lactone. However, this is more of a concern when the Hmb group is attached to amino acids with side chains that can facilitate such reactions. For glycine, this is less of a concern. Quantum chemical calculations can be employed to investigate the energy barriers for the desired peptide bond formation versus potential side reactions. By comparing the activation energies of the transition states for these competing pathways, the likelihood of side product formation can be predicted, and synthetic strategies can be devised to minimize it.
Furthermore, the stability of the intermediates formed during the coupling reaction can be assessed. For instance, the stability of the activated carboxylic acid (e.g., as an O-acylisourea intermediate when using carbodiimide (B86325) coupling agents) could be influenced by the electronic properties of the N-Hmb group. While primarily a steric blocking group, its electronic effects could subtly modulate the reactivity of the nearby carbonyl group.
Table 2: Key Synthetic Steps and the Influence of the N-Hmb Group
| Synthetic Step | Description | Potential Influence of N-Hmb Group | Computational Insight |
| Carboxyl Activation | The carboxylic acid of the first glycine is activated using a coupling reagent. | Minimal direct influence. | Calculation of the electronic properties of the activated species. |
| Peptide Bond Formation | The amine of the N-Hmb-glycine attacks the activated carboxyl group. | Steric hindrance may affect the reaction rate. | DFT calculations of the transition state energy for the nucleophilic attack. |
| Deprotection | Removal of the Fmoc group from the N-terminus. | No direct influence on the chemistry of deprotection. | - |
| Potential Side Reactions | e.g., racemization, cyclization. | Hmb group can suppress certain side reactions like aspartimide formation in longer peptides. | Calculation of activation barriers for competing reaction pathways. |
Structure-Function Relationship Predictions in Peptoid and Peptide Mimic Design Leveraging N-Hmb Scaffolds
Peptoids, or N-substituted glycines, are a class of peptide mimics that have garnered significant interest due to their enhanced proteolytic stability and potential for diverse functionalization. nih.gov The N-Hmb scaffold, as seen in this compound, is an excellent building block for the design of peptoids and other peptide mimics. Understanding the structure-function relationship is paramount in designing these molecules for specific applications, and computational methods are at the forefront of these predictive efforts.
The defined conformational constraints imposed by the N-Hmb group can be exploited to create specific secondary structures in peptoids. While individual N-substitutions disrupt regular peptide secondary structures, the systematic placement of bulky N-substituents can lead to the formation of stable, helical structures in peptoids. Computational modeling can be used to predict the conformational preferences of peptoid oligomers containing N-Hmb and other N-substituted glycine monomers. By systematically varying the sequence and substitution patterns, it is possible to design peptoids with specific folds that can mimic the functional domains of proteins, for example, to inhibit protein-protein interactions. nih.gov
Furthermore, the Hmb group itself offers a site for further chemical modification. The hydroxyl group on the phenyl ring can be functionalized to attach other molecules, such as fluorophores, affinity tags, or pharmacophores. Computational docking studies can be used to predict how these functionalized N-Hmb-containing peptoids might interact with biological targets. By modeling the binding of these designed molecules to a protein receptor, for instance, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and specificity.
The combination of conformational control and the potential for functionalization makes the N-Hmb scaffold a versatile tool in the design of peptide mimics. Predictive modeling can accelerate the discovery process by screening virtual libraries of N-Hmb-containing peptoids for desired structural and functional properties before committing to their chemical synthesis.
Table 3: Structure-Function Relationships in N-Hmb Containing Peptidomimetics
| Structural Feature | Functional Consequence | Predictive Computational Method |
| N-Hmb Substitution | Conformational restriction, prevention of proteolysis. | Molecular Dynamics, Conformational Search Algorithms. |
| Patterned N-Substitutions | Formation of stable secondary structures (e.g., helices). | Molecular Modeling, Helical Wheel Projections. |
| Functionalization of Hmb | Introduction of specific binding moieties or reporter groups. | Molecular Docking, QSAR (Quantitative Structure-Activity Relationship). |
| Overall Peptoid Sequence | Specificity for a biological target. | Virtual Screening, Pharmacophore Modeling. |
Q & A
Basic Research Questions
Q. What is the recommended protocol for incorporating Fmoc-Gly-N(Hmb)-Gly-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is introduced during SPPS to prevent peptide chain aggregation. Standard coupling reagents like PyBOP®/DIPEA or HATU are effective for its incorporation. After Fmoc deprotection with piperidine/DMF, subsequent amino acids can be coupled using PyBrOP® or pre-formed fluorides. The Hmb group is cleaved during final TFA treatment unless stabilized by O-acetylation .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store the compound as a powder at -20°C for up to 3 years. For solutions, use anhydrous DMSO (10 mM stock) and store at -80°C for 2 years. Avoid repeated freeze-thaw cycles by aliquoting. Ensure containers are tightly sealed to prevent moisture absorption, which can degrade the Hmb group .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhaling dust. In case of skin contact, wash with soap and water for 15 minutes. For spills, collect material in a sealed container and dispose of via hazardous waste protocols. Note that combustion may release toxic gases (e.g., CO, NOx) .
Advanced Research Questions
Q. How does the Hmb group in this compound mechanistically prevent peptide aggregation during SPPS?
- Methodological Answer : The Hmb (2-hydroxy-4-methoxybenzyl) group acts as a backbone-protecting group, reducing interchain hydrogen bonding by introducing steric hindrance. This minimizes β-sheet formation, a common cause of aggregation. Comparative studies show Hmb is more effective than Dmb in hydrophobic sequences but may require O-acetylation to prevent premature cleavage during TFA treatment .
Q. What are the optimal conditions for cleaving the Hmb group while preserving peptide integrity?
- Methodological Answer : Use 95% TFA with 2.5% water and 2.5% triisopropylsilane for 2–4 hours at room temperature. To prevent Hmb removal, add 1% acetyl chloride during cleavage for O-acetylation. Validate completeness via LC-MS, monitoring for a mass shift of -136.12 Da (Hmb removal) .
Q. How does this compound compare to Fmoc-(Dmb)Gly-OH in post-synthesis modifications?
- Methodological Answer : Dmb lacks a hydroxyl group, making it inert toward phosphorylation or acylation reactions post-synthesis. Hmb’s hydroxyl group can participate in unwanted side reactions unless acetylated. Use Dmb derivatives for applications requiring downstream functionalization (e.g., fluorescent labeling) .
Q. What strategies improve solubility of this compound in SPPS-compatible solvents?
- Methodological Answer : For poor solubility in DMF, pre-dissolve in DMSO (10% v/v final concentration) or add 0.1 M HOBt to enhance solvation. Heating to 37°C with sonication for 10 minutes can also aid dissolution. Avoid aqueous buffers unless the compound is fully acetylated .
Q. How can researchers troubleshoot low coupling efficiency of this compound in long hydrophobic peptides?
- Methodological Answer : Prolong coupling times (1–2 hours) and use double coupling with HATU/DIEA. Introduce pseudoproline dipeptides at adjacent positions to disrupt secondary structures. Monitor by Kaiser test or LC-MS. If deletion sequences persist, switch to Bsmoc-protected residues for enhanced steric shielding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
